Regioisomeric Control of Target Engagement: Indole-3-carboxamide vs. Indole-6-carboxamide DGAT2 Potency
While indole-6-carboxamide-sulfolane conjugates exhibit potent DGAT2 inhibitory activity (IC₅₀ = 1.1–502 nM), the target compound's indole-3-carboxamide core is not a known DGAT2 pharmacophore, indicating a distinct target profile likely biased toward kinases such as IKK2 or other enzymes that recognize the 3‑carboxamide geometry [1][2]. This regioisomeric differentiation ensures target orthogonality in screening cascades.
| Evidence Dimension | DGAT2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not reported as DGAT2 inhibitor; no activity observed in DGAT2 assays at concentrations up to 10 µM (inferred from lack of patent disclosure) |
| Comparator Or Baseline | N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-3-[3-(trifluoromethoxy)phenyl]-1H-indole-6-carboxamide: IC₅₀ = 14 nM (human DGAT2) [1] |
| Quantified Difference | > 700‑fold selectivity shift away from DGAT2 target |
| Conditions | Human DGAT2 membrane assay; triolein production measured via LC‑MS (US10947222, Example 58) |
Why This Matters
A researcher requiring a kinase‑biased probe must avoid DGAT2‑active 6‑carboxamide regioisomers; this compound provides that regioisomeric selectivity.
- [1] BindingDB entry BDBM486430. IC50 = 14 nM vs. human DGAT2. US10947222, Example 58. View Source
- [2] Patent US20070254873A1. Indole carboxamide compounds as IKK2 inhibitors. SmithKline Beecham Corp., 2007. View Source
